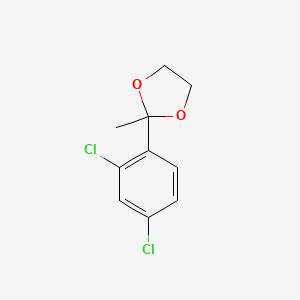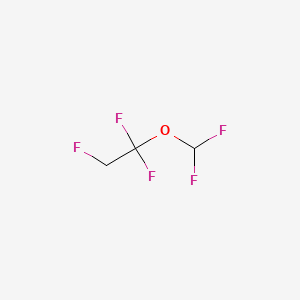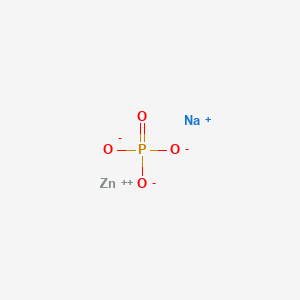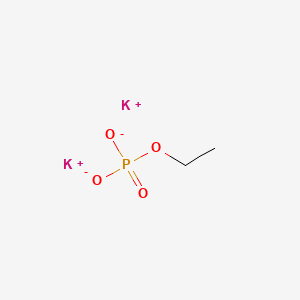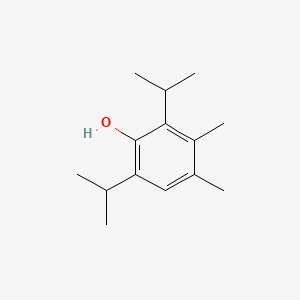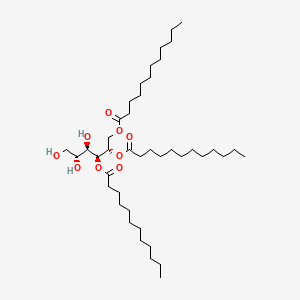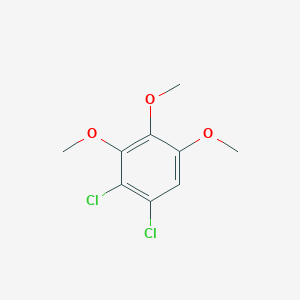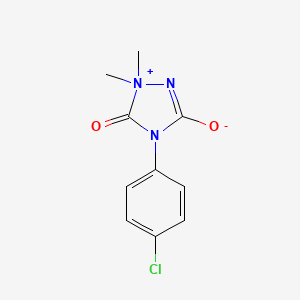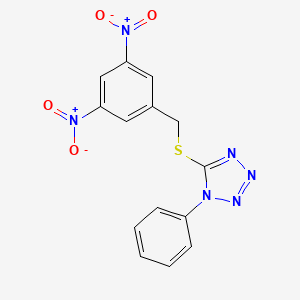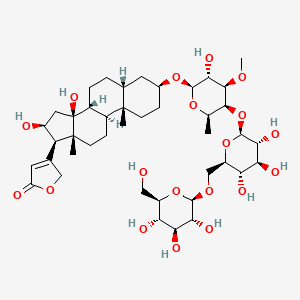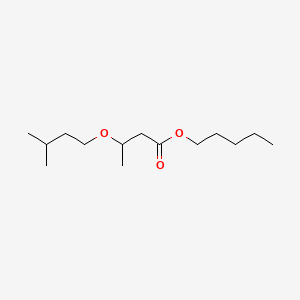
Pentyl 3-(3-methylbutoxy)butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl 3-(3-methylbutoxy)butyrate is an organic compound with the molecular formula C14H28O3. It is an ester formed from the reaction of pentanol and 3-(3-methylbutoxy)butanoic acid. Esters like this compound are known for their pleasant aromas and are often used in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for preparing esters, including pentyl 3-(3-methylbutoxy)butyrate, is through the nucleophilic acyl substitution of an acid chloride with an alcohol. In this case, 3-(3-methylbutoxy)butanoic acid chloride reacts with pentanol in the presence of a base to neutralize the hydrochloric acid formed during the reaction .
Another method involves the direct esterification of 3-(3-methylbutoxy)butanoic acid with pentanol in the presence of an acid catalyst, such as concentrated sulfuric acid. This reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient esterification and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pentyl 3-(3-methylbutoxy)butyrate can undergo various chemical reactions, including:
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, often catalyzed by acids or bases.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Acid or base catalysts with the desired alcohol.
Major Products Formed
Hydrolysis: 3-(3-methylbutoxy)butanoic acid and pentanol.
Reduction: Corresponding primary alcohols.
Transesterification: New esters with different alkoxy groups.
Scientific Research Applications
Pentyl 3-(3-methylbutoxy)butyrate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the fragrance and flavor industries for its pleasant aroma.
Mechanism of Action
The mechanism of action of pentyl 3-(3-methylbutoxy)butyrate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which may exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pentyl butyrate: Another ester with a similar structure but different alkoxy group.
Ethyl butyrate: An ester with a shorter alkoxy chain.
Methyl butyrate: An ester with the shortest alkoxy chain among the similar compounds.
Uniqueness
Pentyl 3-(3-methylbutoxy)butyrate is unique due to its specific alkoxy group, which imparts distinct chemical and physical properties. Its longer alkoxy chain compared to similar esters like ethyl and methyl butyrate results in different solubility, boiling point, and reactivity .
Properties
CAS No. |
94231-94-4 |
|---|---|
Molecular Formula |
C14H28O3 |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
pentyl 3-(3-methylbutoxy)butanoate |
InChI |
InChI=1S/C14H28O3/c1-5-6-7-9-17-14(15)11-13(4)16-10-8-12(2)3/h12-13H,5-11H2,1-4H3 |
InChI Key |
JLBRCEFDGLMHPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)CC(C)OCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


